(4-tert-butyl-1-ethynylcyclohexyl) carbamate

Physicochemical Profiling ADME Prediction Conformational Analysis

Securing regioisomerically pure carbamate linkers is critical for reproducible bioconjugation. Substituting CAS 63884-85-5 with positional isomers alters spatial geometry, risking failed ternary complex formation in PROTAC development. This compound resolves that challenge with a defined 1,4-disubstituted cyclohexane core. - Rigid spacer (~5.8 Å) ensures precise vector control for protein-protein interactions. - Orthogonal Boc-amine and terminal alkyne enable sequential deprotection and CuAAC click chemistry. - Supplied with rigorous analytical documentation to confirm identity and purity, supporting supply chain reliability.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 63884-85-5
Cat. No. B13766026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-butyl-1-ethynylcyclohexyl) carbamate
CAS63884-85-5
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)(C#C)OC(=O)N
InChIInChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15)
InChIKeyYQBAJGLIODBQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

63884-85-5: Chemical Building Block Overview


Compound 63884-85-5, (4-tert-butyl-1-ethynylcyclohexyl) carbamate, is a specialized carbamate derivative that functions as a dual-reactive building block. It uniquely integrates an acid-labile tert-butoxycarbonyl (Boc) protecting group on the same cyclohexane scaffold as a terminal alkyne handle [1]. This specific substitution pattern at the 1- and 4-positions of the cyclohexane ring creates a sterically defined and rigid core, distinguishing it from other carbamates. The alkyne moiety enables reliable bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the Boc group provides orthogonal amine protection and subsequent release . Key calculated physicochemical properties include a molecular weight of 223.31 g/mol, a topological polar surface area of 38.3 Ų, and a predicted XLogP3 of 2.6, which informs its permeability and solubility profile [2].

Regio- and Stereochemistry Impact on Procurement


In scientific procurement, substituting compound 63884-85-5 with a generic or structurally similar analog is not a neutral decision and can fundamentally alter or invalidate an experimental outcome. The primary source of differentiation lies in the regiochemistry of the alkyne and carbamate groups. While analogs exist with alkyne substituents at the 1-position (e.g., CAS 950522-83-5) , the 2-position (e.g., CAS unknown), and the 3-position (e.g., CAS 1628482-23-4) , only the 4-substituted derivative possesses the specific symmetry and vector geometry required for applications demanding a linear, rigid spacer. Furthermore, stereochemistry is paramount; the trans-isomer (often associated with CAS 947141-86-8) provides a different spatial orientation compared to the cis-isomer (CAS 2352933-18-5) . These differences in shape and substitution pattern directly dictate the outcome of structure-dependent processes such as receptor binding, crystal packing in materials science, and the three-dimensional architecture of a conjugated biomolecule. Therefore, procurement based on precise CAS number is essential to ensure the intended spatial, electronic, and reactive properties of the building block are maintained.

63884-85-5 vs. Analogs: Key Differentiators


Physicochemical Profile and Conformational Stability

The 4-substitution pattern of (4-tert-butyl-1-ethynylcyclohexyl) carbamate results in a quantifiably different physicochemical and conformational profile compared to its 1- or 2-substituted analogs. While direct experimental data for pKa is not publicly available, class-level inference allows for a quantitative prediction of its base dissociation constant (pKa of conjugate acid) to be approximately 10-11, consistent with other primary alkyl carbamates. This is in contrast to the 1-ethynylcyclohexyl carbamate (CAS 950522-83-5), where the geminal substitution at the 1-position leads to a different steric environment around the carbamate nitrogen and altered hydrogen-bonding capacity. The 4-substituted compound exhibits a more conformationally defined, elongated shape, which translates to a distinct vector of reactivity and different predicted LogP values [1].

Physicochemical Profiling ADME Prediction Conformational Analysis

Vector Geometry and Scaffold Linearity

The 1,4-disubstitution pattern on the cyclohexane ring of compound 63884-85-5 creates a linear, rod-like scaffold with a defined distance between the Boc-protected amine and the terminal alkyne. This is in direct contrast to analogs like tert-butyl N-(2-ethynylcyclohexyl)carbamate [1] and tert-butyl N-(3-ethynylcyclohexyl)carbamate (CAS 1628482-23-4) , which introduce a 'kink' or a different angle between the two functional handles. In a cross-study comparison, the 1,4-isomer provides a longer and more predictable vector for spanning a binding pocket or linking two distinct biochemical entities. For instance, in the design of proteolysis targeting chimeras (PROTACs), the linker geometry is paramount; the 1,4-cyclohexyl core offers a specific and rigid spacing of approximately 5.8 Å between the amine and alkyne attachment points (estimated from molecular models), whereas the 1,3-isomer provides a shorter, bent geometry that is unsuitable for certain target pairs.

Chemical Biology PROTAC Development Macrocycle Synthesis

Orthogonal Protection in Solid-Phase Synthesis

The 4-tert-butyl-1-ethynylcyclohexyl carbamate scaffold offers quantifiable advantages in synthetic workflows requiring strict orthogonal protection. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the terminal alkyne remains stable. Conversely, the alkyne can participate in CuAAC click chemistry without affecting the Boc group. This dual orthogonality is a class-level feature of Boc-protected alkynes [1]. However, the 1,4-disubstituted cyclohexane core of compound 63884-85-5 provides superior performance over flexible alkyl linkers or amino acid-based scaffolds. Its rigidity minimizes unwanted intramolecular interactions or folding that can reduce the efficiency of both protection/deprotection and on-resin conjugation steps. This leads to a higher effective molarity of the alkyne for click reactions when immobilized on a solid support, improving reaction yields compared to more flexible alkyne-containing building blocks.

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Medicinal Chemistry

Commercial Availability and Value vs. Isomers

From a procurement perspective, the trans-4-ethynylcyclohexyl carbamate isomer (CAS 947141-86-8, a synonym for the target compound) offers a favorable balance of cost and purity. A direct head-to-head comparison of commercial listings shows it is available at a price of 149.00 € for 1g (purity 97%) . In contrast, the cis-isomer (CAS 2352933-18-5) is often only available at a similar or higher price point but from fewer suppliers, potentially leading to supply chain bottlenecks and longer lead times . While the 1-ethynyl isomer (CAS 950522-83-5) is also commercially available at a comparable price of approximately $150-200/g , it does not offer the same linear geometry. The 4-substituted compound thus represents the most cost-effective and readily available source for the linear 1,4-cyclohexyl scaffold among its immediate regioisomeric peers.

Chemical Procurement Cost Analysis Supply Chain

Applications of 63884-85-5


PROTAC Development & Chemical Biology

In proteolysis targeting chimera (PROTAC) development, the distance and orientation between the target protein ligand and the E3 ligase ligand are critical for forming a stable ternary complex. The 1,4-disubstituted cyclohexane core of (4-tert-butyl-1-ethynylcyclohexyl) carbamate provides a well-defined, rigid linker of approximately 5.8 Å, enabling the precise spatial control required to optimize protein-protein interactions and achieve efficient ubiquitination [1]. After deprotection of the Boc group to reveal a primary amine, this handle can be conjugated to a carboxylic acid-containing ligand. The terminal alkyne is then used in a CuAAC click reaction to attach an azide-functionalized partner ligand .

SPPS of Peptidomimetics and Conjugates

This compound is an ideal building block for solid-phase peptide synthesis (SPPS). Its Boc-protected amine allows for standard Fmoc/tBu orthogonal chemistry, and the rigid cyclohexane core improves on-resin reaction kinetics by preventing the alkyne from folding back and interacting with the solid support. Following peptide chain assembly, the N-terminal Boc group can be deprotected with TFA. The free alkyne can then be used for on-resin conjugation of an azide-containing payload, such as a fluorophore, a cytotoxic drug, or a cell-penetrating peptide, via CuAAC click chemistry, demonstrating the value of its dual orthogonality and rigid scaffold [2].

Polymer and COF Monomer

The rigid, linear geometry and dual functionality of (4-tert-butyl-1-ethynylcyclohexyl) carbamate make it a valuable monomer for constructing advanced materials. In polymer chemistry, the alkyne group can be used for chain-growth polymerization or as a site for post-polymerization functionalization via click chemistry. After polymerization, the Boc protecting group can be removed to reveal a latent amine for further modification, such as attaching a catalyst or a sensing moiety. The 1,4-substituted cyclohexane core introduces a kink-resistance and rigidity into the polymer backbone, potentially enhancing the material's thermal and mechanical properties compared to polymers made with flexible aliphatic linkers [1].

Fragment-Based Drug Discovery Scaffold

In fragment-based drug discovery, libraries of small, rigid fragments with diverse shapes are screened for binding to a target protein. The 1,4-disubstituted cyclohexane core of this compound provides a unique and under-represented vector geometry in typical fragment libraries. The Boc-protected amine and terminal alkyne offer two distinct points for chemical elaboration, allowing medicinal chemists to grow the fragment in two different directions to optimize binding affinity and drug-like properties. Its favorable physicochemical profile (MW 223.31, TPSA 38.3 Ų, XLogP3 2.6) makes it an attractive, lead-like starting point .

Technical Documentation Hub

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